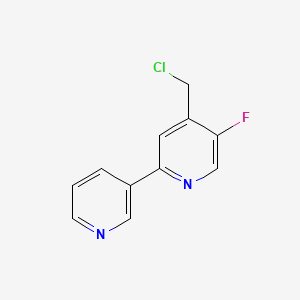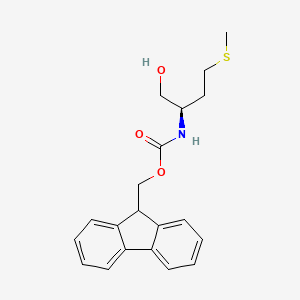![molecular formula C18H27NO3 B15251341 Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester is a complex organic compound with a unique structure that includes a benzenebutanoic acid backbone and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester typically involves a multi-step process. One common method includes the condensation of benzenebutanoic acid with a hydroxyimino derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester involves its interaction with specific molecular targets and pathways. The hydroxyimino group plays a crucial role in its biological activity, often participating in redox reactions and interacting with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress response and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[1-(hydroxyimino)ethyl]-, methyl ester
- 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester is unique due to its specific structural features, such as the hydroxyimino group and the benzenebutanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 4-[4-[(Z)-N-hydroxy-C-(4-methylpentyl)carbonimidoyl]phenyl]butanoate |
InChI |
InChI=1S/C18H27NO3/c1-14(2)6-4-8-17(19-21)16-12-10-15(11-13-16)7-5-9-18(20)22-3/h10-14,21H,4-9H2,1-3H3/b19-17- |
InChI Key |
GZVGTPVHUWTYBH-ZPHPHTNESA-N |
Isomeric SMILES |
CC(C)CCC/C(=N/O)/C1=CC=C(C=C1)CCCC(=O)OC |
Canonical SMILES |
CC(C)CCCC(=NO)C1=CC=C(C=C1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


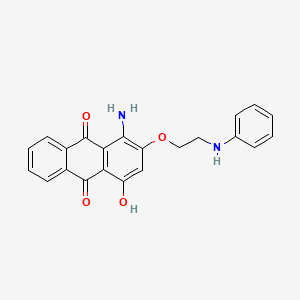
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
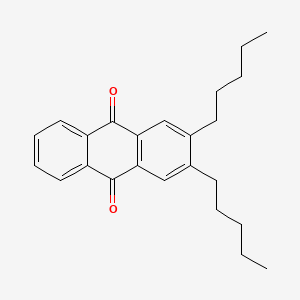
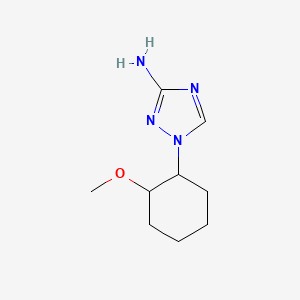
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
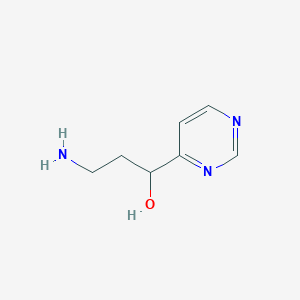
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

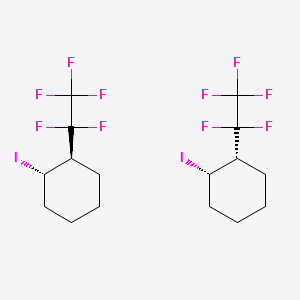
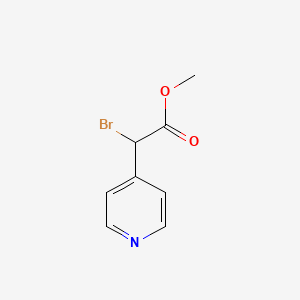
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
